molecular formula C4H10N4O2S B14692450 Sulfamoyl azide, isobutyl- CAS No. 33581-94-1

Sulfamoyl azide, isobutyl-

Cat. No.: B14692450
CAS No.: 33581-94-1
M. Wt: 178.22 g/mol
InChI Key: RDTPBWLYVCDWQM-UHFFFAOYSA-N
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Description

Sulfamoyl azide, isobutyl- is an organic compound that belongs to the class of sulfamoyl azides. These compounds are characterized by the presence of a sulfamoyl group (–SO2NH2) attached to an azide group (–N3). Sulfamoyl azides are known for their reactivity and are used in various chemical reactions, particularly in the synthesis of unsymmetrical N-arylsulfamides .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfamoyl azide, isobutyl- can be synthesized through the reaction of sulfamoyl chloride derivatives with sodium azide. The reaction typically takes place in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at room temperature. The reaction conditions are relatively mild, and the product can be isolated through standard purification techniques such as recrystallization .

Industrial Production Methods

Industrial production of sulfamoyl azide, isobutyl- follows similar synthetic routes but on a larger scale. The process involves the use of larger quantities of reagents and solvents, and the reaction is carried out in industrial reactors. The product is then purified using industrial-scale purification methods such as distillation or chromatography .

Mechanism of Action

The mechanism of action of sulfamoyl azide, isobutyl- involves its reactivity as an azide compound. The azide group can undergo nucleophilic substitution, reduction, and coupling reactions, leading to the formation of various products. In coupling reactions, the azide group reacts with arylboronic acids in the presence of a copper catalyst to form N-arylsulfamides. This reaction is facilitated by the formation of a copper-azide complex, which enhances the reactivity of the azide group .

Comparison with Similar Compounds

Sulfamoyl azide, isobutyl- can be compared with other similar compounds such as:

    Sulfonyl Azides: These compounds contain a sulfonyl group (–SO2R) attached to an azide group.

    Acyl Azides: These compounds contain an acyl group (–COR) attached to an azide group.

Uniqueness

Sulfamoyl azide, isobutyl- is unique due to its specific reactivity in coupling reactions with arylboronic acids, leading to the formation of unsymmetrical N-arylsulfamides. This reactivity is enhanced by the presence of the sulfamoyl group, which stabilizes the azide group and facilitates the formation of the desired products .

Properties

CAS No.

33581-94-1

Molecular Formula

C4H10N4O2S

Molecular Weight

178.22 g/mol

IUPAC Name

1-(azidosulfonylamino)-2-methylpropane

InChI

InChI=1S/C4H10N4O2S/c1-4(2)3-6-11(9,10)8-7-5/h4,6H,3H2,1-2H3

InChI Key

RDTPBWLYVCDWQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNS(=O)(=O)N=[N+]=[N-]

Origin of Product

United States

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